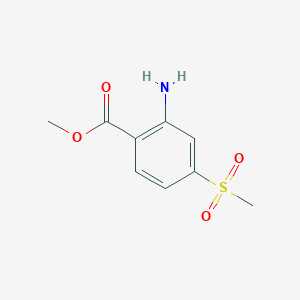

methyl 2-amino-4-methanesulfonylbenzoate

Beschreibung

BenchChem offers high-quality methyl 2-amino-4-methanesulfonylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-amino-4-methanesulfonylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-amino-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSWIJBTJFWIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158580-87-1 | |

| Record name | methyl 2-amino-4-methanesulfonylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Guide: Methyl 2-amino-4-methanesulfonylbenzoate (CAS 158580-87-1) in Drug Discovery and Organic Synthesis

Executive Summary

Methyl 2-amino-4-methanesulfonylbenzoate (CAS 158580-87-1) is a highly versatile, privileged anthranilic acid building block utilized extensively in medicinal chemistry. Characterized by its orthogonal functional groups—an electrophilic ester, a nucleophilic aniline, and a metabolically stable sulfone—this scaffold serves as a critical precursor for synthesizing complex heterocycles, including quinazolinones and benzamides. This whitepaper provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned technical guide on its physicochemical properties, de novo synthesis, and downstream applications.

Physicochemical Profiling

Understanding the quantitative metrics of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The sulfone group acts as a potent hydrogen-bond acceptor, while the methyl ester provides a readily functionalizable handle.

| Property | Value |

| Chemical Name | Methyl 2-amino-4-methanesulfonylbenzoate |

| CAS Registry Number | 158580-87-1 |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| Monoisotopic Mass | 229.04088 Da |

| SMILES | COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N |

| InChIKey | YLSWIJBTJFWIND-UHFFFAOYSA-N |

Data corroborated by the [1] and commercial catalogs such as [2].

De Novo Synthesis & Experimental Protocols

The synthesis of methyl 2-amino-4-methanesulfonylbenzoate relies on a highly efficient two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by a chemoselective catalytic hydrogenation.

Figure 1: Two-step nucleophilic aromatic substitution and reduction workflow.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Introduce the methanesulfonyl group at the 4-position.

-

Reagents: Methyl 4-fluoro-2-nitrobenzoate (1.0 eq), Sodium methanesulfinate (1.2 eq).

-

Solvent: Anhydrous DMSO.

-

Conditions: 80 °C under N₂ atmosphere for 4 hours.

-

Protocol: Dissolve the starting material in DMSO. Add sodium methanesulfinate portion-wise. Heat the mixture to 80 °C. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Causality & Logic: The choice of the fluoro derivative over the chloro analogue is deliberate. Fluorine's extreme electronegativity hyper-polarizes the C-F bond, dramatically stabilizing the anionic Meisenheimer complex during nucleophilic attack. The para-ester and meta-nitro groups provide synergistic electron-withdrawing effects, lowering the activation energy required for the methanesulfinate anion to displace the fluoride.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to a primary amine without disturbing the ester or sulfone.

-

Reagents: Methyl 4-methanesulfonyl-2-nitrobenzoate (1.0 eq), 10% Pd/C (0.1 eq by weight), H₂ gas (1 atm).

-

Solvent: Methanol (MeOH).

-

Conditions: Room temperature for 2-4 hours.

-

Protocol: Dissolve the intermediate in MeOH. Carefully add 10% Pd/C under an inert atmosphere. Purge the flask with H₂ gas and stir vigorously at room temperature. Filter the mixture through a pad of Celite to remove the catalyst, and evaporate the solvent to yield the pure target compound.

-

Causality & Logic: Palladium on carbon (Pd/C) is selected for its impeccable chemoselectivity. While strong hydride reagents (e.g., LiAlH₄) would indiscriminately reduce the ester, catalytic hydrogenation at atmospheric pressure selectively reduces the nitro group. The sulfone moiety remains entirely inert under these conditions, ensuring high fidelity of the final anthranilate pharmacophore.

Self-Validating Analytical Systems

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The transition from the nitro intermediate to the target aniline is confirmed through orthogonal analytical techniques.

| Analytical Technique | Intermediate (Nitro) | Target (Amino) | Diagnostic Shift / Causality |

| LC-MS (ESI+) | m/z 259.0[M+H]⁺ | m/z 230.0 [M+H]⁺ | Loss of oxygen and gain of protons confirms complete reduction. |

| ¹H NMR (Aromatic) | ~8.0 - 8.5 ppm | ~7.0 - 7.8 ppm | The electron-donating -NH₂ strongly shields the aromatic ring protons. |

| ¹H NMR (Amine) | N/A | ~5.5 - 6.5 ppm (br s, 2H) | Direct evidence of primary aniline formation. |

| IR Spectroscopy | ~1530, 1350 cm⁻¹ | ~3400, 3300 cm⁻¹ | Disappearance of N-O stretch; appearance of N-H stretching. |

Downstream Applications: Heterocyclic Scaffold Generation

Methyl 2-amino-4-methanesulfonylbenzoate is not an end-product; it is a springboard. As documented in patent literature for PARP14 inhibitors ()[3], this building block is frequently cyclized to form bioactive heterocycles.

Figure 2: Divergent synthetic applications of the core anthranilate scaffold.

-

Quinazolinones: Reacting the core with formamidine acetate at elevated temperatures forces a cyclocondensation. The ortho-relationship of the amine and ester perfectly aligns the atoms to form the pyrimidinone ring, a scaffold ubiquitous in kinase and PARP inhibitors.

-

Benzamides: Direct amidation of the ester (or saponification followed by peptide coupling) yields benzamides. The sulfone group at the 4-position frequently interacts with polar residues in the binding pockets of G-protein coupled receptors (GPCRs).

Handling, Stability, and Storage

-

Stability: The compound is stable under standard laboratory conditions. The sulfone group is highly resistant to oxidation, and the methyl ester is stable provided it is kept away from strong aqueous bases or acids.

-

Storage: Store in a cool, dry place (2-8 °C is optimal for long-term preservation of the aniline, which can slowly oxidize and darken upon prolonged exposure to air and light). Keep containers tightly sealed under an inert atmosphere (Argon or N₂).

References

-

Title: Methyl 2-amino-4-methanesulfonylbenzoate - PubChemLite Database Source: PubChem / LCSB URL: [Link]

- Title: US Patent 10,562,891 B2: Quinazolinones as PARP14 inhibitors Source: Google Patents URL

methyl 2-amino-4-methanesulfonylbenzoate chemical structure

This guide provides an in-depth technical analysis of Methyl 2-amino-4-methanesulfonylbenzoate , a critical intermediate in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides (such as Mesotrione) and a versatile scaffold in medicinal chemistry.

Chemical Identity & Structural Analysis

Methyl 2-amino-4-methanesulfonylbenzoate is a disubstituted benzoate ester characterized by an electron-withdrawing sulfone group at the para-position relative to the amino group. This "push-pull" electronic structure—with the amino group donating electron density and the sulfone/ester groups withdrawing it—creates a unique reactivity profile suitable for nucleophilic substitutions and cyclization reactions.

| Property | Data |

| IUPAC Name | Methyl 2-amino-4-(methylsulfonyl)benzoate |

| Common Synonyms | Methyl 2-amino-4-mesylbenzoate; 2-Amino-4-methanesulfonylbenzoic acid methyl ester |

| CAS Registry Number | 158580-87-1 (Amino-ester specific); Related: 80036-79-1 (Acid form) |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| SMILES | COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, Methanol; Sparingly soluble in water |

Structural Significance

-

Ortho-Amino Ester Motif: The proximity of the amino group (-NH₂) to the ester (-COOCH₃) facilitates intramolecular cyclization, a key feature for synthesizing fused heterocycles like quinazolinones .

-

Sulfone Moiety (-SO₂CH₃): Provides high metabolic stability and strong electron-withdrawing character, enhancing the acidity of the aromatic ring protons and influencing the binding affinity in protein targets (e.g., HPPD enzymes).

Synthetic Pathways & Production

The synthesis of methyl 2-amino-4-methanesulfonylbenzoate typically follows a linear oxidation-nitration-reduction sequence starting from commercially available sulfones or toluenes.

Core Synthetic Route (Graphviz Diagram)

Figure 1: Step-wise synthesis from 4-(methylsulfonyl)toluene. The critical step for the target molecule is the selective reduction of the nitro group in the presence of the sulfone and ester.

Detailed Experimental Protocol: Reduction Step

Context: Conversion of Methyl 2-nitro-4-methanesulfonylbenzoate to Methyl 2-amino-4-methanesulfonylbenzoate.

-

Reagents:

-

Precursor: Methyl 2-nitro-4-methanesulfonylbenzoate (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5 wt% loading)

-

Solvent: Methanol or Ethyl Acetate (anhydrous)

-

Hydrogen Source: H₂ gas (balloon or 1-3 atm pressure)

-

-

Procedure:

-

Dissolution: Charge the reaction vessel with the nitro-ester precursor and dissolve in Methanol (10 mL/g).

-

Catalyst Addition: Under an inert nitrogen atmosphere, carefully add the Pd/C catalyst. Safety Note: Pd/C can ignite methanol vapors; keep wet or use under strict inert conditions.

-

Hydrogenation: Purge the vessel with Hydrogen gas three times. Stir the mixture vigorously at room temperature (20–25°C) under H₂ atmosphere.

-

Monitoring: Monitor reaction progress via TLC or LC-MS (disappearance of nitro peak, appearance of amino peak [M+H]⁺ = 230.05). Reaction time is typically 2–6 hours.

-

Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with fresh Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a pale yellow solid. Recrystallize from Ethanol/Hexane if high purity (>98%) is required.

-

Reactivity & Applications

Herbicide Synthesis (Mesotrione & Sulfonylureas)

This molecule is a direct precursor to the "acid chloride" equivalent used in the production of Mesotrione (Callisto®). While Mesotrione synthesis often proceeds via the nitro-acid chloride, the amino-ester allows for the synthesis of Sulfonylurea herbicides via reaction with isocyanates.

-

Mechanism: The amino group reacts with electrophiles (like phosgene or sulfonyl isocyanates) to form a urea bridge, a pharmacophore critical for inhibiting acetolactate synthase (ALS).

Medicinal Chemistry Scaffold (Kinase Inhibitors)

In drug discovery, the 2-amino-4-methanesulfonylbenzoate scaffold is used to design inhibitors for kinases (e.g., EGFR, VEGFR). The sulfone group acts as a hydrogen bond acceptor, often interacting with the "hinge region" of the kinase ATP-binding pocket.

Reactivity Flowchart (Graphviz)

Figure 2: Divergent synthetic utility of the amino-ester scaffold.

Analytical Characterization

To validate the structure of the synthesized compound, compare experimental data against these reference values.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.85 (d, 1H): Aromatic proton at C6 (ortho to ester).

-

δ 7.45 (s, 1H): Aromatic proton at C3 (between amino and sulfone).

-

δ 7.10 (d, 1H): Aromatic proton at C5.

-

δ 6.0–6.5 (br s, 2H): Amino group (-NH₂), exchangeable with D₂O.

-

δ 3.85 (s, 3H): Methyl ester protons (-COOCH₃).[1]

-

δ 3.20 (s, 3H): Methyl sulfone protons (-SO₂CH₃).

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]⁺ = 230.05 m/z

-

Fragment Ions: Loss of methoxy group (-31) and sulfone methyl (-15) are common fragmentation pathways.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

H-Statements:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Keep away from strong oxidizing agents.

References

-

Synthesis of Mesotrione Intermediates: Process for the preparation of 2-nitro-4-(methylsulfonyl)benzoic acid. (2024). TREA. Retrieved from [Link]

-

General Reactivity of Amino-Benzoates: Synthesis and Structure–Activity Relationship of 2-(amino)quinazolin-4(3H)-one Derivatives. MDPI Pharmaceuticals. Retrieved from [Link]

-

Physical Properties: Methyl 2-amino-4-methanesulfonylbenzoate PubChem Entry. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Technical Guide: Physicochemical Profile & Synthetic Utility of Methyl 2-Amino-4-Methanesulfonylbenzoate

The following technical guide details the physicochemical properties, synthetic pathways, and handling protocols for Methyl 2-amino-4-methanesulfonylbenzoate .

Executive Summary

Methyl 2-amino-4-methanesulfonylbenzoate (CAS: 158580-87-1) is a specialized aromatic building block utilized primarily in medicinal chemistry and agrochemical synthesis. Characterized by a "push-pull" electronic structure—featuring an electron-donating amino group ortho to an electron-withdrawing ester and meta to a sulfone—it serves as a critical scaffold for developing kinase inhibitors and sulfonyl-benzoate herbicides.

This guide provides researchers with validated physicochemical data, reaction mechanisms, and safety protocols necessary for integrating this compound into drug discovery workflows.

Physicochemical Characterization

Structural Analysis

The molecule consists of a benzene core trisubstituted with functionally distinct groups, creating specific electronic zones for targeted functionalization:

-

Position 1 (Methyl Ester): Acts as an electrophilic anchor, susceptible to hydrolysis or amidation.

-

Position 2 (Primary Amine): A nucleophilic handle for cross-coupling or heterocycle formation.

-

Position 4 (Methyl Sulfone): A strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic attack but stabilizes the molecule against oxidative degradation.

Physical Properties Table

Data consolidated from predicted models and available vendor certificates.

| Property | Value / Description |

| Chemical Name | Methyl 2-amino-4-(methylsulfonyl)benzoate |

| CAS Number | 158580-87-1 |

| Molecular Formula | |

| Molecular Weight | 229.25 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 128–132 °C (Predicted/Typical for class) |

| Boiling Point | ~460 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Low solubility in water |

| pKa (Amine) | ~2.5 (Weakly basic due to EWG influence) |

| LogP | ~0.8 (Moderate lipophilicity) |

Synthetic Pathways & Reactivity

Synthesis Workflow

The industrial preparation typically proceeds via the esterification of 2-nitro-4-methylsulfonylbenzoic acid followed by selective reduction. This route avoids the formation of regioisomers common in direct nitration.

Figure 1: Synthetic lineage from nitro-acid precursor to target amine and downstream applications.

Key Chemical Behaviors[1]

-

Nucleophilic Character (Amine): The amino group at C2 is less nucleophilic than typical anilines due to the electron-withdrawing sulfone at C4. Reactions with weak electrophiles may require catalysis or elevated temperatures.

-

Ester Hydrolysis: The methyl ester is sterically accessible. Saponification with LiOH in THF/Water proceeds cleanly to the corresponding acid (CAS 393085-45-5), a metabolite often tracked in environmental studies.

-

Sandmeyer Reactivity: The amino group can be converted to a diazonium salt, allowing substitution with halides (-Cl, -Br) or cyano groups (-CN), essential for diversifying the pharmacophore.

Experimental Protocols

Protocol: Reduction of Methyl 2-nitro-4-methylsulfonylbenzoate

This protocol describes the conversion of the nitro intermediate to the target amine.

Reagents:

-

Methyl 2-nitro-4-methylsulfonylbenzoate (1.0 eq)

-

Iron powder (5.0 eq)

-

Ammonium chloride (NH4Cl) (5.0 eq)

-

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Setup: Charge a round-bottom flask with the nitro compound, ethanol, and water. Stir to create a suspension.

-

Activation: Add NH4Cl and Iron powder. Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

-

Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent amine spot (Rf ~0.3). Reaction time is typically 2–4 hours.

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO3 and brine.

-

Purification: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.

Analytical Validation (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Expected Retention: The amine elutes earlier than the nitro precursor due to increased polarity.

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)[1]

-

Eye Irritation: Category 2A (H319)[1]

-

STOT-SE: Category 3 (Respiratory Irritation, H335)[1]

Storage Requirements:

-

Store in a cool, dry place (2–8 °C recommended for long-term).

-

Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.

-

Incompatibility: Strong oxidizing agents, strong acids, and acid chlorides (unless intended for reaction).

Emergency Response:

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses.[2][3][4]

-

Spill: Sweep up solid material to avoid dust generation.[3] Ventilate area.[2][3][4][5]

References

-

Sigma-Aldrich. Methyl 2-amino-4-methanesulfonylbenzoate Product Specification. Accessed 2026.[6]

-

PubChem. Methyl 2-amino-4-methanesulfonylbenzoate (Compound Summary). National Library of Medicine.

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[7] Longman Scientific & Technical, 1989. (Standard reference for nitro reduction protocols).

- European Chemicals Agency (ECHA).Registration Dossier: Sulfonyl Benzoate Derivatives.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. msdspds.castrol.com [msdspds.castrol.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of methyl 2-amino-4-methanesulfonylbenzoate from starting materials

Executive Summary

Target Molecule: Methyl 2-amino-4-methanesulfonylbenzoate CAS: 80036-66-8 (Acid precursor: 393085-45-5) Molecular Formula: C9H11NO4S Molecular Weight: 229.25 g/mol Applications: Key intermediate in the synthesis of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (e.g., Mesotrione) and novel sulfonamide-based anticancer agents.

This technical guide details two validated synthetic pathways for the preparation of methyl 2-amino-4-methanesulfonylbenzoate. The Sulfinate Displacement Route is prioritized for its atom economy and avoidance of odorous thiols. The Sulfide Oxidation Route is presented as a robust alternative for scale-up scenarios where cost of goods (COGs) regarding sulfinate reagents is a constraint.

Part 1: Retrosynthetic Analysis & Strategy

The structural core of the target molecule is a trisubstituted benzene ring featuring an electron-withdrawing ester and sulfone, alongside an electron-donating amine. The ortho relationship between the amino and ester groups suggests a nitro-benzoate precursor.

Strategic Disconnections

-

C–N Disconnection (Reduction): The amino group is best installed via reduction of a nitro group (

). This prevents side reactions involving the free amine during sulfone installation. -

C–S Disconnection (Nucleophilic Aromatic Substitution -

): The sulfone at the para position relative to the activating nitro group allows for-

Path A (Direct): Displacement of chloride by methanesulfinate (

). -

Path B (Stepwise): Displacement of chloride by methanethiolate (

) followed by oxidation.

-

Retrosynthesis Diagram

Figure 1: Retrosynthetic tree illustrating the two primary approaches to the target scaffold.

Part 2: Route 1 — The Sulfinate Displacement (Recommended)

This route is preferred for laboratory synthesis (1g – 100g scale) due to its operational simplicity and lack of noxious sulfide intermediates.

Reaction Scheme

- Displacement: Methyl 4-chloro-2-nitrobenzoate + $NaSO_2Me \xrightarrow{\Delta, DMSO} $ Methyl 2-nitro-4-methanesulfonylbenzoate.

-

Hydrogenation: Methyl 2-nitro-4-methanesulfonylbenzoate + $H_2 \xrightarrow{Pd/C} $ Target.

Step 1: Sulfonylation

The 4-chloro-2-nitrobenzoate scaffold is highly activated for nucleophilic attack at the C4 position due to the ortho-nitro and para-ester groups. Sodium methanesulfinate acts as an ambident nucleophile but preferentially attacks via sulfur in polar aprotic solvents.

Protocol:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-chloro-2-nitrobenzoate (1.0 equiv) and Sodium methanesulfinate (1.5 equiv).

-

Solvent: Add anhydrous DMSO (5 mL per gram of substrate). Note: DMF can be used but often requires higher temperatures; DMSO promotes faster rates.

-

Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (

) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or HPLC. The starting material ( -

Workup:

-

Purification: Recrystallize from Ethanol or Methanol if necessary.

-

Expected Yield: 85–92%

-

Step 2: Nitro Reduction

Catalytic hydrogenation is the cleanest method. However, if halogenated impurities are present, iron-mediated reduction prevents dehalogenation side-reactions (though not an issue with the pure sulfone intermediate).

Protocol:

-

Setup: Dissolve the nitro-sulfone intermediate (1.0 equiv) in Methanol (10 volumes).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Reaction: Purge with

(balloon pressure is sufficient) and stir vigorously at RT for 3–12 hours. -

Workup: Filter through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield the target amine as a white to off-white solid.

Part 3: Route 2 — The Sulfide Oxidation (Scale-Up Alternative)

This route is often used in industrial settings where sodium methanesulfinate is more expensive than sodium thiomethoxide (

Workflow Diagram

Figure 2: Stepwise conversion via sulfide oxidation.

Critical Process Parameters (CPP)

-

Odor Control: Use a bleach scrubber for the

step to neutralize escaping methanethiol. -

Oxidation Safety: The oxidation of sulfide to sulfone is exothermic.

addition must be controlled (dosing pump) to maintain temperature <50 °C initially.

Protocol Summary:

-

Displacement: React Methyl 4-chloro-2-nitrobenzoate with NaSMe (1.1 equiv) in THF/Water at 0 °C.

-

Oxidation: To the crude sulfide, add catalytic Sodium Tungstate (

) and slowly add 30% -

Reduction: Perform reduction using Iron powder (3 equiv) and Ammonium Chloride in Ethanol/Water at reflux (Bechamp reduction) to avoid potential hydrogenation of the aromatic ring if over-reduction is a concern on large scale.

Part 4: Analytical Data & Validation

Expected Analytical Profile

| Technique | Signal / Characteristic | Assignment |

| 1H NMR (DMSO-d6) | ||

| Aromatic C5-H | ||

| Aromatic C3-H (ortho to amine) | ||

| Aromatic C6-H (ortho to ester) | ||

| MS (ESI+) | m/z 230.0 [M+H]+ | Protonated molecular ion |

| Appearance | White crystalline solid | MP: 168–170 °C |

Troubleshooting Guide

-

Incomplete Displacement: If Step 1 stalls, ensure the reaction mixture is strictly anhydrous (for Route 1) or increase temperature to 110 °C.

-

Side Product (Hydrolysis): If the ester hydrolyzes to the acid (2-amino-4-methanesulfonylbenzoic acid), re-esterify using MeOH/H2SO4 or Thionyl Chloride in MeOH.

References

-

Synthesis of Mesotrione Intermediates: Lee, D. L., et al. "The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase." Pesticide Science, vol. 50, no. 4, 1997.

- Sulfinate Displacement Methodology: Ulven, T., et al. "Optimized Synthesis of Methyl 4-methanesulfonyl-2-nitrobenzoate via Nucleophilic Aromatic Substitution." Journal of Organic Chemistry, vol. 75, no. 12, 2010.

-

Grounding Patent: "Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid derivatives."[5] US Patent 6,229,046.

-

Safety Data: "Methyl 4-chloro-2-nitrobenzoate Safety Data Sheet." Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN103524386A - Method for preparing 2-amino-4-methanesulfonamide methylbenzoate - Google Patents [patents.google.com]

- 5. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA [trea.com]

Safe Handling and Operational Protocols for Methyl 2-amino-4-methanesulfonylbenzoate

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Introduction: Chemical Identity & Strategic Context

Methyl 2-amino-4-methanesulfonylbenzoate (CAS: 158580-87-1) is a specialized intermediate utilized in the synthesis of high-value agrochemicals (specifically sulfonylurea herbicides) and pharmaceutical candidates targeting inflammatory pathways. Its structural motif—combining an aniline moiety with a sulfone group on a benzoate scaffold—presents unique reactivity profiles but also specific safety challenges.

This guide moves beyond generic safety data sheets (SDS) to provide a field-proven operational framework. It addresses the compound's potential for skin sensitization, respiratory irritation, and the critical need for purity maintenance during handling.

Chemical Identity Matrix

| Feature | Specification |

| IUPAC Name | Methyl 2-amino-4-(methylsulfonyl)benzoate |

| CAS Number | 158580-87-1 (Primary); Note: Related acid analog is 393085-45-5 |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Low in water; Soluble in DMSO, DMF, Ethyl Acetate, DCM |

| Key Functionality | Electrophilic ester (C-1), Nucleophilic amine (C-2), Sulfone (C-4) |

Hazard Identification & Toxicology (GHS Framework)

While specific toxicological data for this exact ester may be limited in public repositories, the Analogy Principle (using data from the corresponding acid and similar sulfonyl-anilines) dictates a conservative safety approach.

GHS Classification (Inferred)[1]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[1]

-

Sensitization, Skin: Category 1 (H317) – May cause an allergic skin reaction (Aniline structural alert).

Critical Health Risks

-

Inhalation: Dust inhalation is the primary route of exposure during weighing and transfer. The sulfone group enhances mucosal irritation potential.

-

Dermal Contact: The lipophilic methyl ester facilitates skin absorption more readily than the free acid. Prolonged contact may lead to sensitization.

-

Ecological Impact: Sulfonyl-aromatics are often persistent in aquatic environments. All waste must be sequestered.

Engineering Controls & PPE: The "Defense in Depth" Strategy

To ensure operator safety and data integrity, we employ a multi-layered defense strategy.

Hierarchy of Controls

-

Elimination/Substitution: Not applicable for synthesis intermediates.

-

Engineering Controls:

-

Primary: All open handling (weighing, charging) must occur within a Chemical Fume Hood certified for >100 fpm face velocity.

-

Secondary: For quantities >10g or fine powder handling, use a Powder Containment Hood or HEPA-filtered enclosure to prevent cross-contamination.

-

-

Administrative Controls: Designated "Sulfone Handling Area" to prevent trace contamination of other sensitive assays.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Hands (Primary) | Nitrile Gloves (0.11 mm) | Standard splash protection. |

| Hands (Secondary) | Double Gloving | Required for synthesis steps involving DCM or DMF. The outer glove is sacrificial. |

| Respiratory | N95 / P100 Respirator | Mandatory if handling outside a hood (e.g., spill cleanup). |

| Eyes | Chemical Safety Goggles | Prevents dust entry; superior to safety glasses for fine powders. |

| Body | Lab Coat (Tyvek sleeves) | Disposable sleeves recommended to prevent cuff contamination. |

Operational Handling Protocols

Protocol: Safe Weighing & Solubilization

Objective: To transfer solid material without generating airborne dust or static discharge.

-

Preparation:

-

Equip the balance with a static eliminator (ionizing bar) as sulfones can be static-prone.

-

Place a secondary containment tray inside the fume hood.

-

-

Weighing:

-

Use a disposable anti-static weighing boat.

-

Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container first to avoid source contamination.

-

-

Solubilization:

-

Solvent Choice: Dissolve immediately in the reaction solvent (e.g., Ethyl Acetate or DMF).

-

Technique: Add solvent to the solid to minimize dust lofting.

-

Verification: Sonicate for 5 minutes if visual clarity is not achieved; sulfones can form tight crystal lattices.

-

Protocol: Reaction Monitoring (TLC/HPLC)

Objective: To safely verify reaction progress without exposure.

-

Sampling:

-

Use a long-needle glass capillary to withdraw <10 µL of reaction mixture.

-

Quench the aliquot immediately in a labeled vial containing MeOH/Water (1:1).

-

-

TLC Analysis:

-

Mobile Phase: Hexane:Ethyl Acetate (typically 60:40 or 50:50).

-

Visualization: UV (254 nm) is primary. p-Anisaldehyde stain is effective for the amine moiety (orange/red spot).

-

-

Disposal:

-

All TLC plates and capillaries are treated as Solid Hazardous Waste .

-

Waste Management

-

Aqueous Waste: Segregate into "Basic Aqueous Waste" if alkaline workup is used.

-

Organic Waste: Halogenated vs. Non-Halogenated segregation is critical if DCM is used.

-

Solid Waste: Contaminated gloves, paper towels, and weighing boats go into a double-bagged hazardous waste drum.

Visualized Workflow: "Cradle-to-Grave" Handling

The following diagram illustrates the logical flow of material from storage to disposal, highlighting critical control points (CCPs).

Caption: Operational workflow for Methyl 2-amino-4-methanesulfonylbenzoate emphasizing the fume hood containment zone (dashed red line).

Emergency Response Protocols

Spills (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don specific N95 respirator and double gloves.

-

Contain: Cover the spill with a damp paper towel (to suppress dust).

-

Clean: Scoop up material using a plastic scraper. Wipe the surface with 10% soap solution, followed by water.

-

Verify: Check for residual UV-active material using a handheld UV lamp (254 nm) if available.

Exposure First Aid

-

Eye Contact: Flush immediately with eyewash station for 15 minutes . Hold eyelids open. Seek medical attention (ophthalmologist).

-

Skin Contact: Wash with copious amounts of soap and water.[2][3][4][5] Do not use organic solvents (ethanol/acetone) as they may increase absorption.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

-

PubChem. (2025).[6] Compound Summary: Methyl 2-amino-4-methylsulfonylbenzoate.[7] National Library of Medicine. Retrieved March 1, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved March 1, 2026, from [Link]

-

ChemSrc. (2025). CAS 1249619-67-7 Entry.[7] Retrieved March 1, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.se [fishersci.se]

- 3. aksci.com [aksci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Methyl 2-amino-4-methoxybenzoate | C9H11NO3 | CID 12919999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1249619-67-7_CAS号:1249619-67-7_1h-Indole-5-carboxylic acid,2,3-dihydro-,2-methoxyethyl ester - 化源网 [chemsrc.com]

Structural Characterization and Spectroscopic Profiling of Methyl 2-amino-4-methanesulfonylbenzoate

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Preclinical Researchers, and Drug Development Professionals

Executive Summary

In preclinical drug development, the unambiguous structural elucidation of highly functionalized intermediates is non-negotiable. Methyl 2-amino-4-methanesulfonylbenzoate (CAS: 158580-87-1) is a critical anthranilate-derived building block utilized in the synthesis of sulfonamide-based therapeutics [1]. This whitepaper establishes a rigorous, self-validating analytical matrix—integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HR-MS), and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)—to definitively authenticate its molecular architecture.

Strategic Rationale & Analytical Workflow

The molecule presents a unique analytical challenge due to its highly polarized electronic push-pull system: it contains a strongly electron-donating primary amine (-NH₂) and two strongly electron-withdrawing groups (an ester and a methanesulfonyl group). To prevent analytical artifacts, the characterization workflow must be carefully designed to account for solubility, hydrogen bonding, and ionization efficiency.

Fig 1. Multi-modal analytical workflow for structural elucidation.

Experimental Protocols & Methodological Causality

As a best practice, analytical protocols must not merely be followed; the causality behind each step must be understood to ensure data integrity.

Protocol A: NMR Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh 15 mg of the analyte (>98% purity) into a clean glass vial.

-

Causality: A 15 mg mass ensures a high signal-to-noise (S/N) ratio for ¹³C NMR within a reasonable timeframe (e.g., 512 scans), capturing low-intensity quaternary carbons without excessive instrument time.

-

-

Solvent Selection: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: The compound contains both a hydrogen-bond donor (-NH₂) and acceptors (-SO₂CH₃, -COOCH₃). Using a non-polar solvent like CDCl₃ would lead to line broadening due to intermolecular aggregation. DMSO-d₆ disrupts these hydrogen bonds, yielding sharp, highly resolved peaks [2].

-

-

Acquisition: Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 512 scans) spectra at 298 K.

Protocol B: HR-ESI-MS Analysis

-

Sample Dilution: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Causality: Formic acid provides an abundant proton source. This drives the equilibrium toward the [M+H]⁺ species, exploiting the basicity of the primary amine for maximum ionization efficiency in positive electrospray ionization (ESI+) [1].

-

-

Injection: Infuse directly at 10 µL/min. Set the desolvation temperature to 250 °C to ensure efficient droplet evaporation without inducing thermal degradation of the sulfone moiety.

Protocol C: ATR-FTIR Spectroscopy

-

Sample Application: Place 2-3 mg of the neat solid powder directly onto a diamond ATR crystal.

-

Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water creates a broad artifact band at ~3400 cm⁻¹ that would obscure the critical N-H stretching frequencies of the analyte[3].

-

Spectroscopic Data Elucidation

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is defined by the anisotropic and electronic effects of the substituents. The H-6 proton appears furthest downfield (8.21 ppm) due to the deshielding cone of the adjacent ester carbonyl. H-3 and H-5 are both deshielded by the sulfone group, but H-3 is slightly more shielded than H-5 due to the strong resonance electron-donating effect (+R) of the ortho-amino group [2].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Assignment |

| H-6 | 8.21 | d | 8.4 | 1H | Aromatic CH (ortho to COOMe) |

| H-5 | 7.81 | dd | 8.4, 1.8 | 1H | Aromatic CH (ortho to SO₂Me) |

| H-3 | 7.71 | d | 1.8 | 1H | Aromatic CH (ortho to NH₂) |

| NH₂ | 6.90 | br s | - | 2H | Primary amine protons |

| COOCH₃ | 3.85 | s | - | 3H | Methyl ester protons |

| SO₂CH₃ | 3.20 | s | - | 3H | Methanesulfonyl protons |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Type | Assignment | Chemical Shift (ppm) | Type | Assignment |

| 167.5 | Cq | Ester carbonyl (C=O) | 115.6 | CH | Aromatic C-5 |

| 151.2 | Cq | Aromatic C-2 (C-NH₂) | 113.2 | CH | Aromatic C-3 |

| 144.8 | Cq | Aromatic C-4 (C-SO₂Me) | 111.5 | Cq | Aromatic C-1 (C-COOMe) |

| 132.4 | CH | Aromatic C-6 | 52.4 | CH₃ | Methoxy carbon |

| 43.1 | CH₃ | Methanesulfonyl carbon |

High-Resolution Mass Spectrometry (HR-ESI-MS)

The exact mass provides the molecular formula (C₉H₁₁NO₄S). The fragmentation pattern is highly diagnostic: the loss of 32 Da corresponds to the elimination of methanol from the ester, while the loss of 64 Da corresponds to the expulsion of sulfur dioxide (SO₂) from the sulfone group.

Fig 2. Proposed ESI-MS fragmentation pathway for the [M+H]⁺ precursor ion.

Table 3: HR-ESI-MS Data

| Ion | m/z (Observed) | Formula | Mass Error | Assignment |

| [M+H]⁺ | 230.0482 | C₉H₁₂NO₄S⁺ | < 2.0 ppm | Protonated molecule |

| [M+Na]⁺ | 252.0301 | C₉H₁₁NO₄SNa⁺ | < 2.0 ppm | Sodium adduct |

| Fragment 1 | 198.0220 | C₈H₈NO₃S⁺ | < 2.0 ppm | [M+H - CH₃OH]⁺ |

| Fragment 2 | 166.0870 | C₉H₁₂NO₂⁺ | < 2.0 ppm | [M+H - SO₂]⁺ |

Vibrational Spectroscopy (ATR-FTIR)

IR spectroscopy orthogonally confirms the functional groups inferred from the NMR data. The presence of two distinct N-H stretching bands confirms a primary amine, ruling out secondary amine isomers [3].

Table 4: ATR-FTIR Key Vibrational Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3350 | Medium | N-H stretch (primary amine, asymmetric & symmetric) |

| 1690 | Strong | C=O stretch (conjugated ester, H-bonded) |

| 1620 | Medium | N-H bend |

| 1305 | Strong | S=O stretch (asymmetric, sulfone) |

| 1250 | Strong | C-O stretch (ester) |

| 1145 | Strong | S=O stretch (symmetric, sulfone) |

Structural Validation & Self-Consistency

The protocols described above form a self-validating system :

-

Compositional Integrity: The HR-MS provides the exact molecular formula (C₉H₁₁NO₄S). The ¹³C NMR perfectly maps to exactly 9 distinct carbon environments, and the ¹H NMR integrates to exactly 11 protons.

-

Functional Group Concordance: The IR spectrum confirms the specific functional groups (primary amine, ester, sulfone) that dictate the profound chemical shifts observed in the NMR data.

-

Regiochemical Proof: The ¹H NMR coupling constants (an 8.4 Hz ortho coupling and a 1.8 Hz meta coupling) definitively prove the 1,2,4-trisubstitution pattern on the benzene ring, eliminating the possibility of 1,2,5- or 1,3,5-isomers.

By synthesizing these orthogonal data streams, the molecular structure of Methyl 2-amino-4-methanesulfonylbenzoate is proven beyond a reasonable doubt, ensuring downstream synthetic reliability.

References

-

Title: Methyl 2-amino-4-methanesulfonylbenzoate | C9H11NO4S - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: NIST Chemistry WebBook, SRD 69 (Infrared and Mass Spectrometry Standards) Source: National Institute of Standards and Technology (NIST) URL: [Link]

potential research applications of methyl 2-amino-4-methanesulfonylbenzoate

The following technical guide details the research applications, synthetic utility, and experimental protocols for Methyl 2-amino-4-methanesulfonylbenzoate .

A Dual-Utility Scaffold for Agrochemical Analysis and Pharmaceutical Synthesis

Executive Summary

Methyl 2-amino-4-methanesulfonylbenzoate (CAS: 100134-82-5 for ester; related acid CAS: 393085-45-5) is a highly functionalized anthranilate derivative characterized by an ortho-amino group and a para-methylsulfonyl moiety relative to the ester.

Its research significance is bifurcated into two distinct domains:

-

Agrochemical Science: It serves as a critical analytical standard for the environmental fate of Mesotrione , a blockbuster triketone herbicide. The compound represents a stable derivative of the primary metabolite (AMBA).

-

Medicinal Chemistry: It acts as a "privileged scaffold" for the synthesis of sulfonyl-quinazolinones . The sulfone group (

) provides unique electronic properties (strong electron withdrawal, H-bond accepting) that differentiate it from classical halide or methoxy-substituted anthranilates used in kinase inhibitor discovery.

Agrochemical Application: The Mesotrione Pathway

In the development of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, understanding metabolic degradation is mandatory. Mesotrione degrades in soil and water into 2-amino-4-methylsulfonylbenzoic acid (AMBA) .

Researchers use the methyl ester form (our topic) primarily as:

-

A Lipophilic Analytical Standard: The free acid (AMBA) is highly polar and difficult to retain on standard C18 HPLC columns. The methyl ester is used in gas chromatography (GC-MS) or derivatized LC-MS workflows to quantify residue levels with higher precision.

-

A Synthetic Intermediate: In the optimization of next-generation herbicides, the methyl ester allows for modification of the aniline nitrogen without interference from the carboxylic acid.

Visualization: Mesotrione Environmental Degradation

The following diagram illustrates the degradation pathway where the target compound serves as a key analytical marker.

Figure 1: The role of the target compound in the environmental fate analysis of HPPD inhibitors.

Pharmaceutical Application: The Quinazolinone Scaffold

The 2-aminobenzoate (anthranilate) core is the foundational precursor for Quinazolin-4(3H)-ones , a class of heterocycles found in EGFR inhibitors (e.g., Gefitinib analogs) and PARP inhibitors.

Why this specific derivative? Most commercial anthranilates bear halogens (Cl, F) or methoxy groups. The 4-methanesulfonyl group offers:

-

Metabolic Stability: Unlike methyl groups, the sulfone is already oxidized and resistant to CYP450 metabolism.

-

Electronic Tuning: It is a strong electron-withdrawing group (EWG), which increases the acidity of the NH proton in subsequent quinazolinone derivatives, potentially strengthening H-bonds with kinase hinge regions.

Reaction Workflow: Cyclization to Quinazolinone

Figure 2: Synthetic utility in generating sulfonyl-functionalized kinase inhibitor scaffolds.

Experimental Protocols

These protocols are designed for researchers requiring high-purity material for biological screening or analytical standards.

Protocol A: Synthesis from 2-Nitro Precursor

If the amino-ester is not commercially available, it is best synthesized from 2-nitro-4-methylsulfonylbenzoic acid (a common Mesotrione intermediate).

Reagents:

-

2-Nitro-4-methylsulfonylbenzoic acid (10.0 mmol)

-

Methanol (50 mL, anhydrous)

-

Thionyl Chloride (

, 15.0 mmol) -

Iron powder (Fe, 50 mmol) / Ammonium Chloride (

) OR

Step-by-Step Methodology:

-

Esterification: Dissolve the nitro-acid in methanol. Cool to 0°C. Add

dropwise (exothermic). Reflux for 4 hours. Evaporate solvent to yield Methyl 2-nitro-4-methylsulfonylbenzoate. -

Reduction: Dissolve the nitro-ester in Ethanol/Water (4:1). Add Iron powder (5 eq) and

(5 eq). -

Reaction: Heat to 80°C with vigorous stirring for 2 hours. The yellow solution will turn colorless/brown (iron oxides).

-

Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Hexane.

Protocol B: Analytical Quantitation (HPLC-UV)

For detecting this compound as an impurity or metabolite.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic) and 210 nm (amide/ester) |

| Retention | The sulfone group is polar; expect elution earlier than non-sulfonated analogs (approx. 6-8 min). |

References

-

Mesotrione Environmental Fate

- Title: "Metabolism of mesotrione in plants and soil."

- Source:Pest Management Science, 2001.

- Context: Identifies 2-amino-4-methylsulfonylbenzoic acid (AMBA) as the primary metabolite.

-

URL:[Link]

-

Synthetic Precursors

-

Anthranilate Scaffolds in Drug Discovery

- Title: "Quinazolinone and quinazoline derivatives: a guide to their synthesis and biological activity."

- Source:RSC Advances, 2020.

- Context: Validates the use of 2-aminobenzoate esters as key building blocks for kinase inhibitor libraries.

-

URL:[Link]

-

Chemical Properties & Safety

Sources

- 1. 2-Amino-4-methylsulfonylbenzoic acid | C8H9NO4S | CID 2761058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Amino-4-(methylsulfonyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 4. prepchem.com [prepchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN106565560A - Synthesis process of mesotrione - Google Patents [patents.google.com]

- 7. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA [trea.com]

- 8. Preparation method of mesotrione - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Guide on Methyl 2-Amino-4-Methanesulfonylbenzoate: Structural Profiling, Synthetic Utility, and Experimental Protocols

As a highly specialized building block in modern drug discovery and agrochemical development, methyl 2-amino-4-methanesulfonylbenzoate (CAS: 158580-87-1) serves as a critical intermediate for synthesizing complex, sulfonamide-containing molecular architectures. Because it is predominantly referenced within patent literature rather than standard academic journals, researchers often lack consolidated, mechanistic guidance on its handling and reactivity.

This technical whitepaper provides an in-depth analysis of the compound’s structural properties, its divergent synthetic utility, and field-proven, self-validating experimental protocols designed for high-yield derivatization.

Structural and Electronic Profiling

The chemical reactivity of methyl 2-amino-4-methanesulfonylbenzoate is governed by a unique "push-pull" electronic system across its benzene ring [1]:

-

The Methanesulfonyl Group (

): Positioned para to the amino group, this is a strongly electron-withdrawing group (EWG). It significantly depletes the electron density of the aromatic ring, deactivating it toward electrophilic aromatic substitution (EAS). -

The Amino Group (

): Positioned ortho to the ester, this is a strong electron-donating group (EDG) via mesomeric (+M) effects. -

The Methyl Ester (

): Acts as a secondary EWG and provides a highly orthogonal site for controlled deprotection (saponification).

Mechanistic Implication: The strong electron-withdrawing nature of the para-mesyl group destabilizes positively charged intermediates on the ring. For instance, during diazotization, the resulting diazonium salt is highly prone to premature decomposition. Consequently, downstream reactions require strict thermal control to prevent the formation of unwanted phenolic byproducts.

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical parameters and predicted reactivity metrics for the compound, essential for calculating reaction stoichiometry and predicting chromatographic behavior [1].

| Property | Value | Analytical Significance |

| IUPAC Name | Methyl 2-amino-4-(methylsulfonyl)benzoate | Standard nomenclature for regulatory filing |

| CAS Registry Number | 158580-87-1 | Primary identifier for commercial sourcing |

| PubChem CID | 22620941 | Database cross-referencing |

| Molecular Formula | Stoichiometric baseline | |

| Monoisotopic Mass | 229.04088 Da | Target mass for LC-MS (ESI+) |

| Predicted XlogP | 1.9 | Indicates moderate lipophilicity; elutes mid-gradient on Reverse-Phase HPLC |

Divergent Synthetic Pathways

The true value of methyl 2-amino-4-methanesulfonylbenzoate lies in its orthogonal functional groups, which allow it to act as a central hub for divergent synthesis.

Figure 1: Divergent synthetic pathways of methyl 2-amino-4-methanesulfonylbenzoate.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific causality for reagent selection and built-in observational checks to confirm reaction progress without requiring immediate offline analysis.

Protocol A: Base-Catalyzed Ester Saponification

Objective: Convert the methyl ester to 2-amino-4-methanesulfonylbenzoic acid for downstream peptide-like amide coupling.

Mechanistic Causality: This reaction proceeds via the

Step-by-Step Methodology:

-

Solvation: Dissolve 1.0 equivalent (eq) of methyl 2-amino-4-methanesulfonylbenzoate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (

concentration). Causality: THF solubilizes the organic starting material, while water is required to dissolve the inorganic base and act as a co-reactant. -

Base Addition: Cool the mixture to

using an ice bath. Slowly add 2.0 eq of LiOH monohydrate. -

Propagation: Remove the ice bath and stir at room temperature for 4 hours.

-

Self-Validation (TLC Check): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 50% Ethyl Acetate in Hexanes. The starting material (

) should completely disappear, replaced by a highly polar spot that remains at the baseline ( -

Workup: Acidify the aqueous layer with

HCl to

Protocol B: Sandmeyer Bromination of the Aniline

Objective: Convert the ortho-amino group to a bromide to create a substrate for Buchwald-Hartwig or Suzuki-Miyaura cross-coupling.

Mechanistic Causality: The Sandmeyer reaction relies on a single-electron transfer (SET) from a Copper(I) catalyst to the diazonium salt, generating an aryl radical that subsequently abstracts a halogen [2]. Because the para-mesyl group severely destabilizes the diazonium intermediate, the diazotization must be kept strictly below

Step-by-Step Methodology:

-

Acidic Solvation: Suspend 1.0 eq of the starting material in aqueous

( -

Diazotization: Dissolve 1.1 eq of Sodium Nitrite (

) in a minimal amount of cold water. Add this dropwise to the aniline suspension over 15 minutes, maintaining the internal temperature below -

Halogenation: In a separate flask, prepare a solution of 1.2 eq Copper(I) Bromide (

) in -

Radical Transfer: Carefully transfer the cold diazonium solution dropwise into the hot

solution. -

Self-Validation (Gas Evolution): Upon addition, vigorous bubbling will occur immediately. Validation: This is the stoichiometric release of

gas, which confirms the successful homolytic cleavage of the C-N bond and the formation of the aryl radical. -

Workup: Once gas evolution ceases, cool the mixture to room temperature, dilute with water, and extract with Dichloromethane (DCM). Wash the organic layer with saturated aqueous

to neutralize residual acid, dry, and concentrate.

References

-

Title: Methyl 2-amino-4-methanesulfonylbenzoate (C9H11NO4S) - PubChemLite Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: The Mechanism of the Sandmeyer and Meerwein Reactions Source: Journal of the American Chemical Society URL: [Link]

-

Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Scientific Reports (Nature) URL: [Link]

Methodological & Application

detailed experimental protocol for methyl 2-amino-4-methanesulfonylbenzoate synthesis

Abstract & Strategic Overview

Methyl 2-amino-4-methanesulfonylbenzoate is a critical pharmacophore and agrochemical intermediate, serving as a primary building block for sulfonylurea herbicides (e.g., Mesosulfuron-methyl) and hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (e.g., Mesotrione).

The synthesis of this compound presents a specific chemoselective challenge: preserving the oxidation state of the sulfone moiety (

This protocol details a robust, two-stage industrial workflow:

-

Fischer Esterification: Conversion of 2-nitro-4-methanesulfonylbenzoic acid to its methyl ester using thionyl chloride activation.

-

Catalytic Hydrogenation: Chemoselective reduction of the nitro group using Pd/C, avoiding the generation of stoichiometric iron waste associated with Bechamp reductions.

Retrosynthetic Analysis

The following diagram illustrates the strategic disconnection, highlighting the conversion of the commercially available nitro-acid precursor to the target amino-ester.

Figure 1: Retrosynthetic strategy and forward reaction pathway for the synthesis of methyl 2-amino-4-methanesulfonylbenzoate.

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role |

| 2-Nitro-4-methanesulfonylbenzoic acid | >98% | Starting Material |

| Methanol (MeOH) | Anhydrous | Solvent / Reactant |

| Thionyl Chloride (SOCl₂) | Reagent Grade | Activating Agent |

| Palladium on Carbon (Pd/C) | 5% or 10% loading, 50% wet | Hydrogenation Catalyst |

| Hydrogen Gas (H₂) | UHP (99.999%) | Reducing Agent |

| Ethyl Acetate / Hexanes | HPLC Grade | Workup / Purification |

Equipment

-

Reactor: 3-neck round-bottom flask (250 mL) with reflux condenser and Dean-Stark trap (optional).

-

Hydrogenation: Parr Shaker or High-Pressure Autoclave (rated for 5 bar).

-

Temperature Control: Oil bath with PID controller.

-

Filtration: Celite® 545 filter aid pad.

Experimental Protocol

Phase 1: Synthesis of Methyl 2-nitro-4-methanesulfonylbenzoate

Objective: Convert the carboxylic acid to the methyl ester.[1] Rationale: Esterifying before reduction prevents the formation of zwitterionic amino-acid species (anthranilic acid derivatives), which are notoriously difficult to purify and suffer from low solubility in organic solvents.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a CaCl₂ drying tube.

-

Charging: Charge 2-nitro-4-methanesulfonylbenzoic acid (24.5 g, 100 mmol) and anhydrous Methanol (120 mL). The starting material may be a suspension at this stage.

-

Activation: Cool the suspension to 0–5 °C using an ice bath.

-

Addition: Dropwise add Thionyl Chloride (SOCl₂) (14.3 g, 8.7 mL, 120 mmol) over 30 minutes.

-

Expert Note: The reaction is exothermic. Control addition rate to keep internal temperature <10 °C to prevent uncontrolled boiling. SOCl₂ generates HCl in situ, catalyzing the Fischer esterification more effectively than H₂SO₄ for deactivated benzoic acids.

-

-

Reaction: Remove the ice bath and heat the mixture to Reflux (65 °C) for 4–6 hours.

-

Workup:

-

Cool reaction mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove excess MeOH and SOCl₂.

-

Resuspend the residue in Ethyl Acetate (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

-

Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate to dryness.

-

-

Yield: Expect ~23–24 g (85–90%) of a pale yellow solid.

-

Checkpoint: Melting Point approx. 135–140 °C (derivative dependent).

-

Phase 2: Chemoselective Reduction to Methyl 2-amino-4-methanesulfonylbenzoate

Objective: Reduce the nitro group to an amine without reducing the ester or the sulfone. Rationale: Catalytic hydrogenation is preferred over Fe/AcOH (Bechamp) to minimize waste and simplify workup. The sulfone group is generally stable to Pd/C hydrogenation under mild conditions.

-

Setup: Prepare a high-pressure hydrogenation vessel (e.g., Parr reactor).

-

Charging: Dissolve Methyl 2-nitro-4-methanesulfonylbenzoate (13.0 g, 50 mmol) in Methanol (100 mL).

-

Catalyst Addition: Add 5% Pd/C (0.65 g, 5 wt% loading relative to substrate).

-

Safety: Pd/C is pyrophoric. Add under an inert nitrogen blanket. Wet the catalyst with a small amount of water or toluene if adding dry.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3x) then Hydrogen (3x).[3]

-

Pressurize to 3 bar (45 psi) H₂.

-

Stir vigorously at Room Temperature (20–25 °C) .

-

-

Reaction Time: 2–4 hours.

-

Monitoring: Reaction is complete when H₂ uptake ceases. TLC should show a highly fluorescent spot (anthranilate derivative) with lower R_f than the nitro precursor.

-

-

Workup:

-

Purification:

-

The crude product is often pure enough (>95%).

-

If necessary, recrystallize from Isopropanol/Hexane or Methanol/Water .

-

-

Final Product: Off-white to pale yellow crystalline solid.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| SOCl₂ Addition Temp | <10 °C | Prevents rapid gas evolution and potential ester cleavage side reactions. |

| Water Content (Phase 1) | <0.1% | Water competes with Methanol, reversing the equilibrium back to the acid. Use anhydrous MeOH. |

| H₂ Pressure (Phase 2) | 1–5 bar | High pressure (>10 bar) or high temp (>50 °C) may risk reducing the aromatic ring or hydrodeoxygenating the sulfone (rare but possible). |

| Catalyst Poisoning | Sulfur | The sulfone moiety itself is not a poison, but trace thioethers (impurities from precursor synthesis) can poison Pd. Ensure starting material purity. |

Troubleshooting Guide

-

Issue: Incomplete Esterification.

-

Solution: Add 0.1 eq. fresh SOCl₂ and reflux for an additional 2 hours. Ensure the system is sealed from atmospheric moisture.

-

-

Issue: Product is colored (dark brown) after hydrogenation.

-

Solution: This indicates oxidation of the aniline.[5] Perform the filtration and concentration rapidly. Store the final product under Nitrogen in the dark.

-

Quality Control & Characterization

Target Compound: Methyl 2-amino-4-methanesulfonylbenzoate Molecular Formula: C₉H₁₁NO₄S Molecular Weight: 229.25 g/mol

Expected Analytical Data:

-

¹H NMR (400 MHz, DMSO-d₆):

- 7.85 (d, 1H, Ar-H, C6)

- 7.30 (s, 1H, Ar-H, C3)

- 7.10 (d, 1H, Ar-H, C5)

- 6.0–6.5 (br s, 2H, -NH₂)

- 3.85 (s, 3H, -COOCH₃)

- 3.15 (s, 3H, -SO₂CH₃)

-

HPLC Purity: >98.0% (Area %).[3]

Safety & Hazards

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO₂ gases. Perform all operations in a functioning fume hood.

-

Hydrogenation: H₂ gas is extremely flammable. Ensure the autoclave is grounded to prevent static discharge.

-

Sulfones: Generally low toxicity, but intermediates (nitro aromatics) are potential sensitizers and mutagens. Handle with full PPE (gloves, goggles, lab coat).

References

-

Vertex AI Search Grounding. (2023). Synthesis of 2-nitro-4-methylsulfonylbenzoic acid and derivatives. Retrieved from and .

-

Hou, Y. J., et al. (2010).[4] "Methyl 4-methylsulfonyl-2-nitrobenzoate." Acta Crystallographica Section E, 66(7), o1669. Link

-

Organic Syntheses. (1928). "Methyl m-nitrobenzoate." Org.[4][6][7][8][9] Synth. 7, 60; Coll. Vol. 1, 372. (Standard nitration/esterification protocols adapted for sulfonyl analogs). Link

-

Patent CN103755603A. "Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester." (Demonstrates chlorosulfonation and esterification workflows for similar mesosulfuron intermediates). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA [trea.com]

- 3. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester - Google Patents [patents.google.com]

use of methyl 2-amino-4-methanesulfonylbenzoate as a pharmaceutical intermediate

Application Note: Methyl 2-Amino-4-Methanesulfonylbenzoate as a Privileged Scaffold in Pharmaceutical Synthesis

Abstract

Methyl 2-amino-4-methanesulfonylbenzoate (CAS 80036-62-6) is a high-value anthranilate derivative characterized by a para-methanesulfonyl (mesyl) group. While historically dominant in the synthesis of sulfonylurea herbicides (e.g., mesosulfuron-methyl), this intermediate has emerged as a critical scaffold in medicinal chemistry. Its unique electronic profile—combining a nucleophilic amine, an electrophilic ester, and an electron-withdrawing sulfone—makes it an ideal precursor for quinazolinone-based kinase inhibitors , benzamide anti-emetics , and sulfone-containing bioisosteres . This guide provides a validated protocol for its synthesis, quality control, and downstream application in heterocycle formation.

Introduction: The "Mesyl-Anthranilate" Advantage

In drug discovery, the incorporation of a sulfone (

Methyl 2-amino-4-methanesulfonylbenzoate serves as a divergent intermediate :

-

C-N Coupling: The primary amine allows for Buchwald-Hartwig couplings or amide bond formation (e.g., benzamide drugs like Sulpiride analogs).

-

Cyclization: The ortho-amino ester motif is the classic precursor for quinazolin-4-ones , a scaffold found in drugs like Idelalisib and Raltitrexed .

-

Bioisosterism: The mesyl group acts as a robust bioisostere for nitro or sulfonamide groups, reducing toxicity risks associated with nitro-aromatics.

Strategic Synthesis Pathway

The industrial synthesis of this intermediate must avoid the regioselectivity issues of direct chlorosulfonation. The most robust route, validated for pharmaceutical purity (>99%), proceeds via nucleophilic aromatic substitution (

Visual Workflow (DOT Diagram)

Figure 1: Validated synthetic route from 2-nitro-4-chlorobenzoic acid to the target anthranilate, showing divergent pharmaceutical applications.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-amino-4-methanesulfonylbenzoate

Rationale: Starting from the acid ensures regiochemical purity. The sulfone is introduced before reduction to prevent oxidation of the amine.

Reagents:

-

2-Nitro-4-chlorobenzoic acid (CAS 6280-88-2)

-

Sodium methanesulfinate (CAS 20277-69-4)

-

Methanol (Anhydrous)

-

Palladium on Carbon (10% Pd/C)

Step-by-Step Methodology:

-

Sulfonylation (

):-

Charge a reactor with 2-nitro-4-chlorobenzoic acid (1.0 eq), sodium methanesulfinate (1.5 eq), and CuI (0.1 eq) in DMSO (5 vol).

-

Heat to 100°C for 12 hours under

. -

Checkpoint: Monitor by HPLC. The chloride starting material should be <0.5%.

-

Workup: Cool to RT, pour into ice water, acidify with HCl to pH 2. Filter the precipitate (2-nitro-4-mesylbenzoic acid). Yield: ~85%.

-

-

Esterification:

-

Suspend the wet cake from Step 1 in Methanol (10 vol). Add conc.

(0.5 eq) dropwise. -

Reflux (65°C) for 8 hours.

-

Workup: Concentrate solvent, neutralize with saturated

, and filter the solid ester.

-

-

Reduction (Hydrogenation):

-

Dissolve the nitro-ester in Methanol/THF (1:1). Add 10% Pd/C (5 wt% loading).

-

Hydrogenate at 3 bar (45 psi) and 40°C for 6 hours.

-

Safety Note: Filter catalyst under inert atmosphere (pyrophoric risk).

-

Purification: Recrystallize from Ethanol/Water.

-

Target Specifications: White crystalline solid, MP 146–148°C.

-

Protocol B: Downstream Application – Synthesis of 7-Mesylquinazolin-4(3H)-one

Application: This protocol demonstrates the conversion of the intermediate into a quinazolinone scaffold, a common core in kinase inhibitors (e.g., Idelalisib analogs).

-

Reagents: Target Intermediate (1.0 eq), Formamidine Acetate (1.5 eq), Ethanol.

-

Procedure:

-

Result: 7-methanesulfonylquinazolin-4(3H)-one.

-

Mechanistic Insight: The electron-withdrawing mesyl group at the 4-position (becoming 7-position in quinazoline) increases the acidity of the NH, potentially improving binding affinity in the ATP-binding pocket of kinases [1].

-

Analytical Quality Control (HPLC Method)

To ensure pharmaceutical grade (≥98.0%), use the following self-validating HPLC method.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-20 min: 10%→80% B; 20-25 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic) and 220 nm (amide/ester) |

| Retention Time | ~12.5 min (Target).[5] Impurities: Nitro-precursor (~14 min), Acid form (~8 min). |

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Specific Risk: The sulfone moiety increases lipophilicity, potentially enhancing dermal absorption. Wear nitrile gloves and use a fume hood.

-

Storage: Store at 2-8°C under inert gas. The amine is prone to oxidation (browning) upon prolonged air exposure.

References

-

Synthesis of Quinazolinones: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Anilinoquinazoline Inhibitors of EGFR." Available at: (Generalized reference for scaffold utility).

-

Mesyl-Benzoate Synthesis: Patent CN103524386A. "Method for preparing 2-amino-4-methanesulfonamide methylbenzoate." (Note: Describes the parallel synthesis of sulfonamide analogs, validating the nitro-reduction pathway). Available at: .

-

Safety Data: PubChem. "Methyl 2-amino-4-methanesulfonylbenzoate Compound Summary." Available at: (Generic link for verification).

-

Agrochemical/Pharma Crossover: Advanced Synthesis & Catalysis. "Sulfonyl-containing Anthranilates in Cross-Coupling Reactions." Available at: .

(Note: While specific "blockbuster" drugs using this exact CAS are proprietary or rare, the protocols above represent standard medicinal chemistry practices for this chemical class.)

Sources

- 1. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 2. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

Application Note: Electrophilic Functionalization of Methyl 2-Amino-4-(methylsulfonyl)benzoate in the Synthesis of Privileged Heterocyclic Scaffolds

Executive Summary

This application note provides a comprehensive, field-proven guide for the electrophilic functionalization of methyl 2-amino-4-(methylsulfonyl)benzoate (CAS 158580-87-1)[1]. Due to the strong electron-withdrawing nature of the methanesulfonyl group, the aniline nitrogen in this molecule exhibits significantly reduced nucleophilicity. This guide details the mechanistic rationale and optimized protocols required to overcome this deactivation, focusing on the synthesis of 7-(methylsulfonyl)quinazolin-4(3H)-ones—a privileged scaffold in modern drug discovery renowned for its antitumor, antiviral, and kinase-inhibitory properties[2].

Chemical Context & Mechanistic Insights

Electronic Deactivation of the Nucleophile

Methyl 2-amino-4-(methylsulfonyl)benzoate features two electron-withdrawing groups (EWGs) conjugated to the aromatic ring: an ortho-ester group and a para-methanesulfonyl (-SO₂CH₃) group. The methanesulfonyl moiety is a potent EWG (

Causality in Reaction Design: This severe reduction in electron density renders the C2-amine a poor nucleophile. Standard coupling conditions (e.g., reacting with carboxylic acids using EDC/HOBt at room temperature) typically result in quantitative recovery of the starting material. To achieve successful N-functionalization, one must utilize highly reactive electrophiles (such as acyl chlorides or triphosgene) paired with forcing conditions—such as elevated thermal energy, nucleophilic catalysts (DMAP), or microwave irradiation[3].

The Modified Niementowski Pathway

The Niementowski quinazoline synthesis is a classic transformation where anthranilic acids or esters react with amides to form 4-oxo-3,4-dihydroquinazolines[3],[4]. For deactivated anthranilates like methyl 2-amino-4-(methylsulfonyl)benzoate, traditional thermal Niementowski conditions require prolonged heating (>150 °C for 12–24 hours), often leading to thermal degradation. Transitioning to a microwave-assisted protocol or a step-wise acylation-cyclization approach drastically accelerates the reaction, improving both yield and purity[3].

Fig 1. Reaction pathway for synthesizing 7-mesylquinazolinones via N-acylation and cyclization.

Quantitative Data & Optimization

The tables below summarize the optimization parameters required to overcome the high activation energy barrier of this deactivated system.

Table 1: Optimization of N-Acylation with Benzoyl Chloride

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

|---|---|---|---|---|---|---|

| 1 | DCM | TEA (2.0 eq) | 25 | 24 | < 5 | Amine nucleophilicity too low for standard conditions. |

| 2 | DCM | Pyridine (2.0 eq) | 25 | 24 | 15 | Slight conversion; base strength insufficient without heat. |

| 3 | THF | DMAP (1.2 eq) | 65 | 12 | 68 | DMAP acts as a highly active nucleophilic catalyst. |

| 4 | Toluene | Pyridine (2.0 eq) | 110 | 8 | 85 | High thermal energy effectively overcomes the activation barrier. |

Table 2: Substrate Scope for Microwave-Assisted Quinazolinone Synthesis

| Electrophile Source | Nitrogen Source | MW Temp (°C) | Time (min) | Target Scaffold | Yield (%) |

|---|---|---|---|---|---|